2-Dimethylsilyltetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(oxan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and an oxan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(oxan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with oxan-2-ol in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of dimethyl(oxan-2-yl)silane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(oxan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors, such as lithium aluminum hydride.
Substitution: The oxan-2-yl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) or alkoxides (e.g., methoxide, ethoxide) are employed under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced silicon centers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dimethyl(oxan-2-yl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl(oxan-2-yl)silane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. This stability allows it to participate in various chemical reactions, including ring-opening reactions and cross-coupling reactions. The molecular targets and pathways involved often include the formation of siloxane linkages and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Dimethyldichlorosilane: A precursor in the synthesis of various organosilicon compounds.
Trimethylsilane: Used as a hydride donor in organic synthesis.
Phenylsilane: Employed in hydrosilylation reactions.
Uniqueness
Dimethyl(oxan-2-yl)silane is unique due to the presence of the oxan-2-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly valuable in applications requiring robust silicon-oxygen bonds and specific reactivity patterns.
Properties
Molecular Formula |
C7H15OSi |
---|---|
Molecular Weight |
143.28 g/mol |
InChI |
InChI=1S/C7H15OSi/c1-9(2)7-5-3-4-6-8-7/h7H,3-6H2,1-2H3 |
InChI Key |
YTVBULMKVNFZGN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.